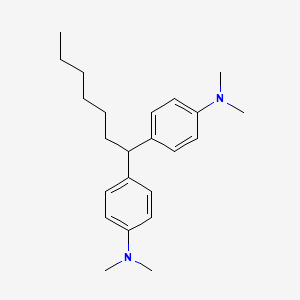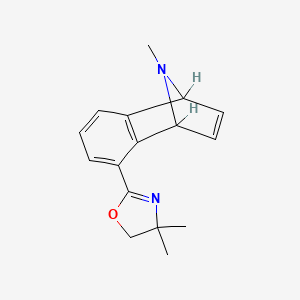
Selmid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Selmid is a chemical compound known for its unique properties and applications in various fields. It is widely studied for its potential uses in chemistry, biology, medicine, and industry. The compound’s structure and reactivity make it a valuable subject of research.
準備方法
Synthetic Routes and Reaction Conditions: Selmid can be synthesized through various chemical reactions. One common method involves the reaction of specific precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors. The process involves the careful control of reaction parameters to ensure consistency and purity. The industrial production methods are designed to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions: Selmid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require specific catalysts and solvents to facilitate the exchange of functional groups.
Major Products: The products formed from these reactions vary depending on the reagents and conditions used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can introduce new functional groups into the compound.
科学的研究の応用
Selmid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its use in drug development.
Medicine: The compound is explored for its therapeutic potential in treating various diseases.
Industry: this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Selmid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired outcomes. The compound’s structure allows it to bind to specific receptors or enzymes, influencing their activity.
類似化合物との比較
Selmid is compared with other similar compounds to highlight its uniqueness:
Compound A: Similar in structure but differs in its reactivity and applications.
Compound B: Shares some functional groups with this compound but has different biological activities.
Compound C: Used in similar industrial applications but has a different synthesis route.
This compound’s unique properties and versatile applications make it a valuable compound in various fields of research and industry.
特性
CAS番号 |
70985-43-2 |
|---|---|
分子式 |
C33H55N3O4 |
分子量 |
557.8 g/mol |
IUPAC名 |
N-ethylethanamine;methyl (1S,4R,5R,9R,10R,12R,13R,17R)-15-(diethylaminomethyl)-9-methyl-14,16-dioxo-18-propan-2-yl-15-azapentacyclo[10.5.2.01,10.04,9.013,17]nonadec-18-ene-5-carboxylate |
InChI |
InChI=1S/C29H44N2O4.C4H11N/c1-7-30(8-2)16-31-25(32)23-18-14-21(17(3)4)29(24(23)26(31)33)13-11-20-19(27(34)35-6)10-9-12-28(20,5)22(29)15-18;1-3-5-4-2/h14,17-20,22-24H,7-13,15-16H2,1-6H3;5H,3-4H2,1-2H3/t18-,19+,20+,22+,23+,24-,28+,29-;/m0./s1 |
InChIキー |
XLKJYRJFUMVDQI-QKQQEJIJSA-N |
異性体SMILES |
CCNCC.CCN(CC)CN1C(=O)[C@@H]2[C@@H]3C[C@@H]4[C@@]5(CCC[C@H]([C@H]5CC[C@]4([C@@H]2C1=O)C(=C3)C(C)C)C(=O)OC)C |
正規SMILES |
CCNCC.CCN(CC)CN1C(=O)C2C3CC4C5(CCCC(C5CCC4(C2C1=O)C(=C3)C(C)C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)













